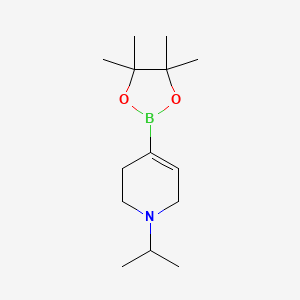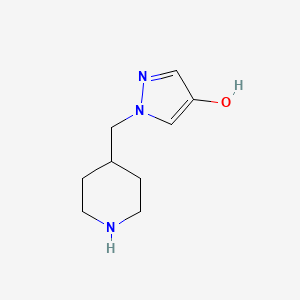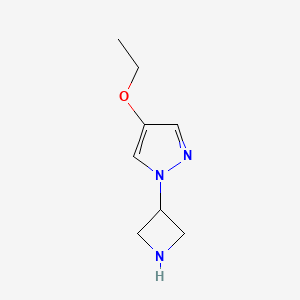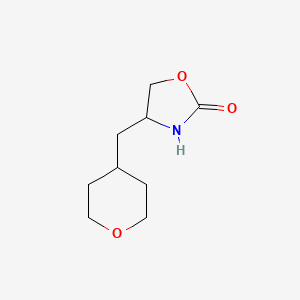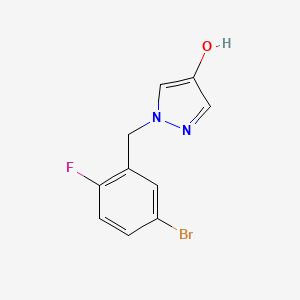
3-(哌啶-1-基)联苯-4-甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(Piperidin-1-yl)biphenyl-4-carboxylic acid” is a compound that is not intended for human or veterinary use and is for research use only. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
A facile synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular formula of “3-(Piperidin-1-yl)biphenyl-4-carboxylic acid” is C18H19NO2. The molecular weight is 281.3 g/mol.Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a significant chemical reaction associated with this compound . This reaction is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .科学研究应用
靶向细菌持久体的潜力小标题
研究发现了一种称为 C10 的化合物,该化合物在选择性靶向细菌持久体方面显示出前景,已知细菌持久体耐受抗生素治疗。与传统的抗生素不同,C10 不会影响正常、对抗生素敏感的细胞。它通过将这些持久体恢复到对抗生素敏感的状态来发挥作用,为治疗持续性细菌感染提供了潜在的新途径。这项研究代表着在理解和潜在管理细菌持久性方面的重要一步,细菌持久性是传染病领域的一大挑战 (Kim 等人,2011 年)。
化学相互作用和络合物形成
化学键合和结构见解小标题
对 3-(哌啶-1-基)丙酸(一种与 3-(哌啶-1-基)联苯-4-甲酸结构相似的化合物)的研究表明,它具有与其他化学物质(如三苯基氯化锡)形成稳定加合物的能力。这些发现有助于更深入地了解该化学物质的键合行为和结构性质,为化学合成和材料科学中的进一步应用提供了宝贵的见解 (Yan & Khoo,2005 年)。
四唑衍生物的合成和生物活性
药物化学探索小标题
最近的研究集中在合成涉及 3-(哌啶-1-基)联苯-4-甲酸的新型四唑衍生物。这些衍生物显示出有希望的抗菌和抗结核特性。这些化合物的结构表征和生物功效突出了它们作为治疗剂的潜力,强调了 3-(哌啶-1-基)联苯-4-甲酸在药物化学中的多功能性 (Megha、Bodke 和 Shanavaz,2023 年)。
作用机制
Target of Action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used as key synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives are known to interact with various targets depending on their specific structure and functional groups .
Biochemical Pathways
Piperidine derivatives, in general, can affect a wide range of biochemical pathways depending on their specific structure and functional groups .
Pharmacokinetics
In general, the pharmacokinetic properties of a compound depend on its specific structure and functional groups .
Result of Action
Piperidine derivatives can have a wide range of effects depending on their specific structure and functional groups .
Action Environment
In general, factors such as pH, temperature, and the presence of other molecules can influence the action of a compound .
未来方向
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-(Piperidin-1-yl)biphenyl-4-carboxylic acid”, is an important task of modern organic chemistry .
生化分析
Biochemical Properties
3-(Piperidin-1-yl)biphenyl-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. The interaction between 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the overall metabolic pathways in which these enzymes are involved .
Additionally, 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid can bind to certain proteins, altering their conformation and function. This binding can influence protein-protein interactions, signal transduction pathways, and other cellular processes. The nature of these interactions is often determined by the specific structural features of the compound and the target biomolecule .
Cellular Effects
The effects of 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid on various types of cells and cellular processes are multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid can affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis . By interacting with key components of this pathway, the compound can alter the phosphorylation status of specific proteins, leading to changes in downstream signaling events.
Furthermore, 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid can impact gene expression by binding to transcription factors or other regulatory proteins. This binding can either enhance or repress the transcription of target genes, depending on the context of the interaction. The compound’s influence on cellular metabolism is also noteworthy, as it can modulate the activity of metabolic enzymes and alter the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For instance, 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction .
In addition to enzyme inhibition, 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid can also activate certain enzymes by inducing conformational changes that enhance their catalytic activity. This dual ability to inhibit or activate enzymes makes the compound a versatile tool for studying biochemical pathways and cellular functions. Moreover, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
The effects of 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid can change over time in laboratory settings, depending on factors such as stability, degradation, and long-term impact on cellular function. In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . In vivo studies have indicated that the compound can undergo metabolic transformation, leading to the formation of various metabolites with distinct biological activities.
Long-term exposure to 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid can result in sustained changes in cellular function, including alterations in gene expression, protein activity, and metabolic flux. These changes can have significant implications for cellular homeostasis and overall organismal health .
Dosage Effects in Animal Models
The effects of 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways without causing significant adverse effects . At higher doses, the compound can induce toxic effects, including cellular damage, inflammation, and disruption of normal physiological processes.
Threshold effects have been observed in animal studies, where a certain dosage level is required to elicit a measurable biological response. Beyond this threshold, the magnitude of the response can increase with higher doses, but so does the risk of adverse effects. It is crucial to carefully titrate the dosage of 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid in experimental settings to balance efficacy and safety .
Metabolic Pathways
3-(Piperidin-1-yl)biphenyl-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites within the cell.
The interaction of 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid with metabolic enzymes can also affect the overall metabolic network, potentially leading to shifts in energy production, biosynthesis, and degradation pathways. Understanding these metabolic interactions is essential for elucidating the compound’s role in cellular physiology and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cellular membranes by specific transporters, facilitating its accumulation in particular cellular compartments. Additionally, binding proteins can sequester the compound within certain tissues, influencing its localization and bioavailability.
The distribution of 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid within the body can also be affected by factors such as tissue permeability, blood flow, and the presence of efflux transporters. These factors collectively determine the compound’s pharmacokinetic profile and its potential therapeutic efficacy .
Subcellular Localization
The subcellular localization of 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. For example, the presence of a carboxylic acid group can facilitate the compound’s localization to acidic organelles such as lysosomes . Additionally, interactions with specific proteins can target the compound to particular subcellular regions, where it can exert its biochemical effects.
属性
IUPAC Name |
4-phenyl-2-piperidin-1-ylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(21)16-10-9-15(14-7-3-1-4-8-14)13-17(16)19-11-5-2-6-12-19/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEWBMOBWAEWFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


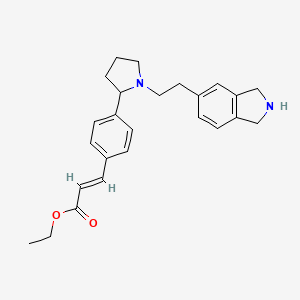
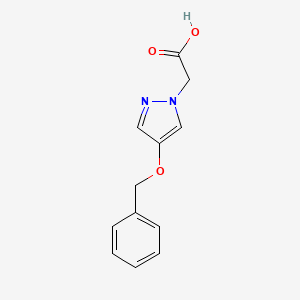
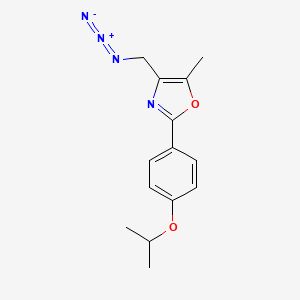
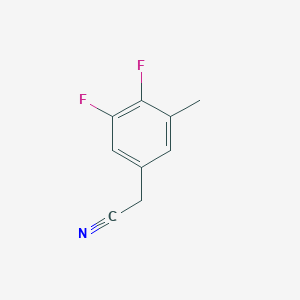



![3-[(3,4-Dimethylphenoxy)methyl]azetidine](/img/structure/B1408941.png)
